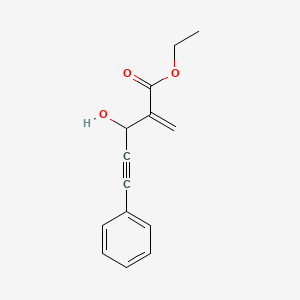
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate is an organic compound with a complex structure that includes a hydroxy group, a methylidene group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate typically involves multiple steps, including the formation of key intermediates. One common method involves the use of propargylic alcohols and phenylacetylene derivatives under specific reaction conditions. Catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) are often employed to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the alkyne group can produce alkenes or alkanes.
科学的研究の応用
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the alkyne and phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate
- Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-yn-2-one
Uniqueness
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate is unique due to the presence of both an alkyne and a phenyl group, which confer distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
596135-74-9 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(16)11(2)13(15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,2-3H2,1H3 |
InChIキー |
GIAALNAMKYEABH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C)C(C#CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
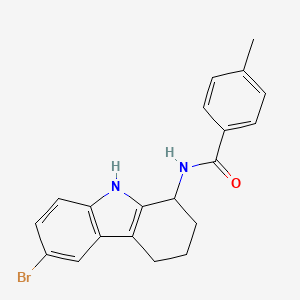
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
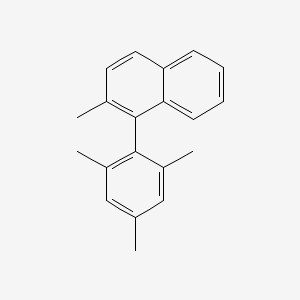
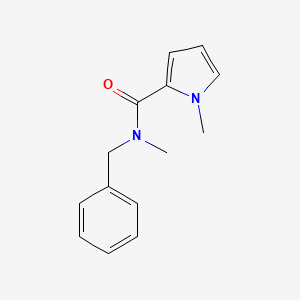
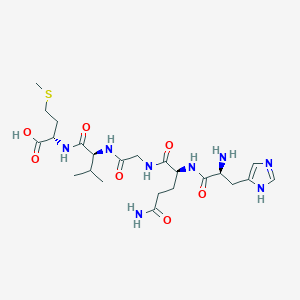

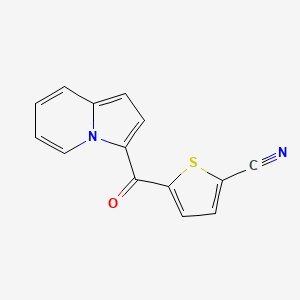
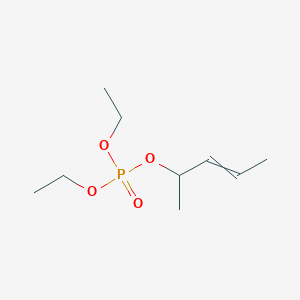
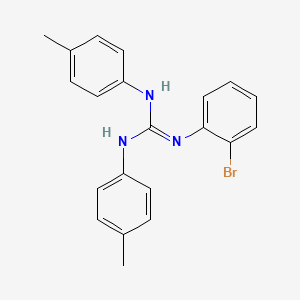
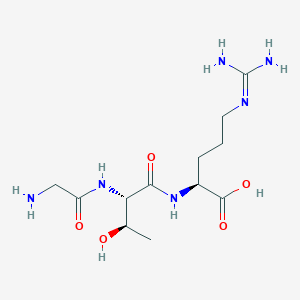
![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
